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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pharmacokinetic profiles of Icanbelimod
and Fingolimod, two sphingosine-1-phosphate (S1P) receptor modulators. The information
presented is based on available clinical trial data and is intended to assist researchers and
drug development professionals in understanding the key pharmacokinetic differences and
similarities between these two compounds.

Introduction to Icanbelimod and Fingolimod

Fingolimod, the first approved oral therapy for relapsing forms of multiple sclerosis, is a non-
selective S1P receptor modulator.[1][2] It is a structural analog of sphingosine and requires
phosphorylation in vivo to its active metabolite, fingolimod-phosphate, to exert its therapeutic
effects.[1] Icanbelimod (formerly CBP-307) is a next-generation, orally administered, selective
S1P receptor 1 (S1P1) modulator.[3][4] By selectively targeting S1P1, Icanbelimod aims to
provide therapeutic benefits with an improved safety profile. Both drugs share a common
mechanism of action, which involves the sequestration of lymphocytes in the lymph nodes,
thereby preventing their infiltration into the central nervous system.

Pharmacokinetic Profile Comparison

The following tables summarize the key pharmacokinetic parameters of Icanbelimod and
Fingolimod based on data from clinical studies in healthy adult subjects. It is important to note
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that these values are derived from separate studies and do not represent a direct head-to-head

comparison.
Parameter Icanbelimod (0.5 mg) Fingolimod (0.5 mg)

Cmax (Maximum
) 1.03 ng/mL ~0.85-1.1 ng/mL
Concentration)

Tmax (Time to Maximum
) 5.0 hours 12-16 hours
Concentration)

Data not directly comparable
AUC (Area Under the Curve) 21.1 ng-h/mL (AUClast) )
from available sources

t¥2 (Half-life) 25.2 hours 6-9 days

High-fat meal increased AUC

and Cmax by 1.81- and 1.77- No significant effect on Cmax
Effect of Food

fold, respectively, and delayed or AUC.

Tmax.

ble 2: Multinle. | Kineti

Parameter Icanbelimod (0.25 mg/day) Fingolimod (0.5 mg/day)
Time to Steady State Approximately 14 days 1-2 months

Accumulation Moderate Significant

Protein Binding Data not available >99.7%

Metabolism Data not available Extensively metaholized,

primarily by CYP4F2.

o ) Primarily as inactive
Elimination Data not available S
metabolites in urine (81%).

Experimental Protocols
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Icanbelimod: First-in-Human, Single and Multiple
Ascending Dose Study

This study was a randomized, double-blind, placebo-controlled trial conducted in healthy male
participants.

o Study Design: The study consisted of a single ascending dose (SAD) phase and a multiple
ascending dose (MAD) phase. In the SAD phase, cohorts of participants received a single
oral dose of Icanbelimod (0.1 mg, 0.25 mg, 0.5 mg, or 2.5 mg) or placebo. In the MAD
phase, cohorts received daily oral doses of Icanbelimod (0.15 mg or 0.25 mg) or placebo for
28 days.

o Dosing: Treatments were administered orally with approximately 240 mL of water after an
overnight fast. The effect of food was assessed in the 0.5 mg single-dose cohort, where
participants received the dose 30 minutes after a high-fat breakfast following a washout
period.

» Pharmacokinetic Sampling: Blood samples for pharmacokinetic analysis were collected at
pre-dose and at various time points post-dose.

» Analytical Method: Plasma concentrations of Icanbelimod were determined using a
validated analytical method.

Fingolimod: Bioequivalence Study in Healthy Volunteers

The pharmacokinetic data for Fingolimod is derived from several studies, including
bioequivalence studies in healthy adult volunteers.

o Study Design: These were typically single-center, randomized, open-label, single-dose, two-
way crossover studies. Participants received a single oral dose of a test formulation and a
reference formulation of Fingolimod, separated by a washout period of at least 42 days.

e Dosing: A single oral dose of Fingolimod (e.g., 0.5 mg) was administered with water after an
overnight fast.

o Pharmacokinetic Sampling: Blood samples were collected at pre-dose and at numerous time
points post-dose, often up to 72 hours or longer.
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» Analytical Method: Whole blood or plasma concentrations of Fingolimod and its active
metabolite, fingolimod-phosphate, were quantified using validated liquid chromatography-
tandem mass spectrometry (LC-MS/MS) methods.
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Caption: Mechanism of action of S1P receptor modulators.
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Caption: Typical workflow for a SAD/MAD clinical trial.
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Discussion

The pharmacokinetic profiles of Icanbelimod and Fingolimod exhibit several key differences.
Icanbelimod is characterized by a more rapid time to maximum concentration and a
significantly shorter half-life compared to Fingolimod. The shorter half-life of Icanbelimod may
translate to a faster elimination from the body and potentially a quicker recovery of lymphocyte
counts upon treatment discontinuation, a feature that could be advantageous in managing
infections or planning for pregnancy.

The influence of food on the absorption of the two drugs also differs. While a high-fat meal
significantly increases the exposure of Icanbelimod, Fingolimod's absorption is not affected by
food intake. This suggests that Icanbelimod may need to be administered with food to ensure
optimal and consistent absorption, whereas Fingolimod offers more flexibility in its
administration.

Fingolimod's long half-life and slow absorption contribute to a flat concentration profile at
steady state, which is reached after 1-2 months of daily dosing. In contrast, Icanbelimod
reaches steady state more rapidly, within approximately 14 days.

It is crucial to reiterate that this comparison is based on data from separate clinical trials. A
definitive comparison of the pharmacokinetic profiles of Icanbelimod and Fingolimod would
require a head-to-head clinical trial. The information provided herein serves as a guide for
researchers and professionals in the field of drug development to understand the currently
available pharmacokinetic data for these two S1P receptor modulators.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b611906#comparative-pharmacokinetics-of-
icanbelimod-and-fingolimod]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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